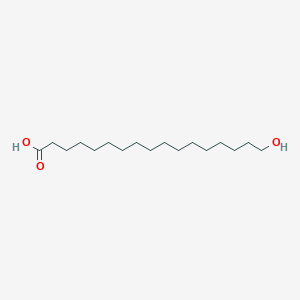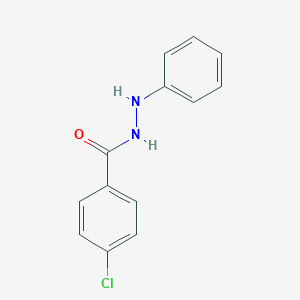
4-chloro-N'-phenylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-phenylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-phenylbenzohydrazide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound exerts its antibacterial and antifungal activities by disrupting the cell membrane or inhibiting the synthesis of essential macromolecules.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-chloro-N'-phenylbenzohydrazide can cause significant changes in biochemical and physiological parameters. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. The compound has also been shown to cause a decrease in the levels of inflammatory cytokines and an increase in the levels of antioxidant enzymes in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N'-phenylbenzohydrazide has several advantages as a research tool. It is readily available, easy to synthesize, and has a high level of purity. The compound is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, the compound has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N'-phenylbenzohydrazide. One of the potential areas of research is the development of new analogs with improved anticancer and antibacterial activities. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its potential applications in different fields.
Conclusion
In conclusion, 4-chloro-N'-phenylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on this compound can lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N'-phenylbenzohydrazide can be achieved by the reaction between 4-chlorobenzohydrazide and benzoyl chloride in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
4-chloro-N'-phenylbenzohydrazide has been extensively studied for its potential applications in various scientific research areas. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its anticancer, antibacterial, and antifungal activities. It has been found to exhibit potent cytotoxicity against different cancer cell lines and has been proposed as a potential lead compound for the development of new anticancer agents.
Propiedades
Número CAS |
15089-07-3 |
|---|---|
Nombre del producto |
4-chloro-N'-phenylbenzohydrazide |
Fórmula molecular |
C13H11ClN2O |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
4-chloro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
Clave InChI |
FHLLMNAAJMLCIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |
Otros números CAS |
15089-07-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



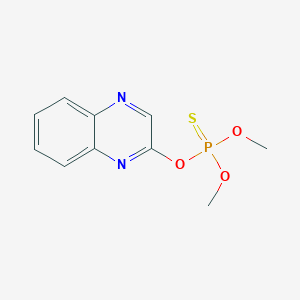
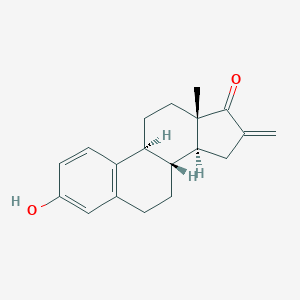
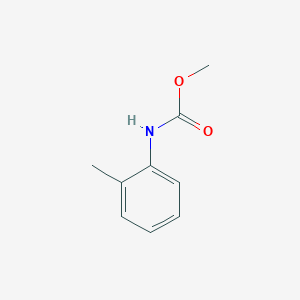
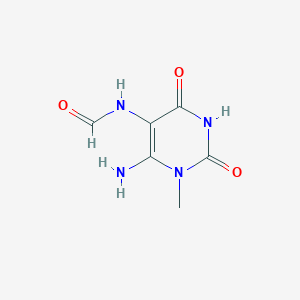
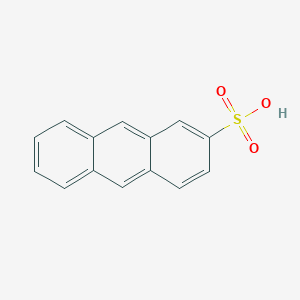

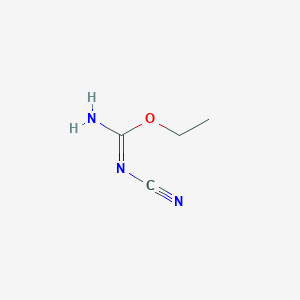
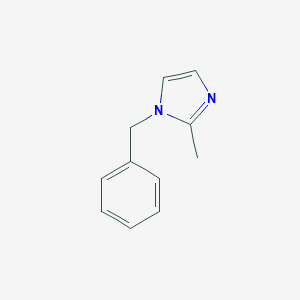
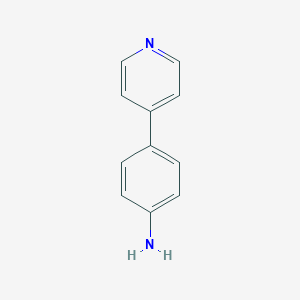
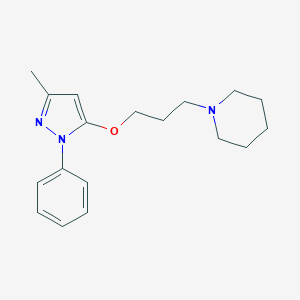
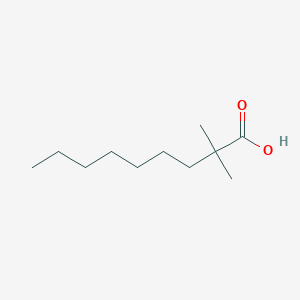

![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
